molecular formula C5H12N2O2 B12918766 Methyl (2-(methylamino)ethyl)carbamate CAS No. 79143-42-3

Methyl (2-(methylamino)ethyl)carbamate

Cat. No.: B12918766
CAS No.: 79143-42-3
M. Wt: 132.16 g/mol
InChI Key: SZRWOLOVRDQPFQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl N-[2-(methylamino)ethyl]carbamate . This nomenclature reflects the methyl ester group (O-methyl), the carbamate functional group (-O-C(=O)-N-), and the ethyl chain substituted with a methylamino group at the second carbon. The IUPAC naming prioritizes the carbamate as the parent structure, with the ethyl group and its substituents treated as a side chain.

Alternative naming conventions include the simplified descriptor This compound , which is widely used in chemical databases and commercial catalogs. The compound’s SMILES notation, O=C(OC)NCCNC , provides a linear representation of its bond connectivity.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 79143-41-2 . Additional identifiers include:

  • Molecular Formula : C₅H₁₂N₂O₂
  • Molecular Weight : 132.16 g/mol
  • SMILES : O=C(OC)NCCNC
  • InChIKey : Not explicitly listed in available sources but derivable from structural data.

While PubChem and other databases may catalog this compound under alternative accession numbers, the CAS Registry Number remains the primary unique identifier for unambiguous chemical referencing.

Molecular Structure Analysis: Bond Connectivity and Stereochemical Considerations

The molecular structure of this compound comprises three key components (Figure 1):

  • Methyl ester group : The O-methyl moiety (CH₃O-) forms the ester portion of the carbamate.
  • Carbamate backbone : The -O-C(=O)-N- linkage connects the ester to the ethyl chain.
  • 2-(Methylamino)ethyl side chain : A two-carbon chain (CH₂-CH₂) with a terminal methylamino group (-NH-CH₃).

Bond Connectivity :

  • The carbonyl carbon (C=O) is bonded to the oxygen of the methyl ester and the nitrogen of the carbamate.
  • The carbamate nitrogen is singly bonded to the ethyl chain’s first carbon, which connects to the second carbon bearing the methylamino group.

Stereochemistry :
No chiral centers are present in the molecule due to the absence of tetrahedral carbons with four distinct substituents. The ethyl chain and methylamino group adopt a linear conformation, minimizing steric hindrance.

Comparative Analysis with Related Carbamate Derivatives

This compound belongs to a broader family of carbamate compounds, which vary in ester groups and side-chain substituents. Key structural analogs include:

Compound Name Ester Group Side Chain Substituent CAS Number Molecular Formula
Ethyl (2-(methylamino)ethyl)carbamate Ethyl -CH₂CH₂-NHCH₃ 1343249-43-3 C₇H₁₆N₂O₂
tert-Butyl (2-(methylamino)ethyl)carbamate tert-Butyl -CH₂CH₂-NHCH₃ 112257-19-9 C₉H₂₀N₂O₂
Methyl N-methyl-N-(2-(methylamino)ethyl)carbamate Methyl -CH₂CH₂-N(CH₃)₂ 74448-00-3 C₆H₁₄N₂O₂

Structural and Functional Comparisons :

  • Ester Group Impact : Replacing the methyl ester with ethyl or tert-butyl (as in ) increases molecular weight and lipophilicity, altering solubility and reactivity. For example, tert-butyl derivatives exhibit enhanced steric hindrance, slowing hydrolysis rates compared to methyl esters.
  • Side-Chain Modifications : The presence of a dimethylamino group (-N(CH₃)₂) in methyl N-methyl-N-(2-(methylamino)ethyl)carbamate enhances basicity compared to the monomethylamino group in the parent compound, influencing its interaction with biological targets.
  • Aryl vs. Alkyl Carbamates : Unlike aryl carbamates such as metolcarb (m-tolyl methylcarbamate, CAS 1129-41-5), alkyl carbamates like this compound lack aromatic rings, reducing π-π stacking interactions and altering photostability.

These structural variations underscore the versatility of carbamates in tailoring physicochemical properties for specific applications, such as agrochemical design or drug delivery systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79143-42-3

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

methyl N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C5H12N2O2/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

SZRWOLOVRDQPFQ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-(methylamino)ethyl)carbamate can be synthesized through the reaction of N,N’-dimethylethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(methylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Prodrug Development
Methyl (2-(methylamino)ethyl)carbamate has been studied as a cyclization-activated prodrug. Research indicates that it can release active phenolic compounds through predictable intramolecular reactions, making it valuable in drug design. For instance, a study demonstrated that the compound generated the parent phenol at a rate that followed first-order kinetics, highlighting its potential for controlled drug release in therapeutic applications .

Antibiotic Synthesis
This compound serves as an important intermediate in the synthesis of various antibiotics, including rifampicin and pefloxacin. The selective protection of amino groups using this compound enhances the yield and purity of the final products, making it a crucial component in antibiotic production processes .

Organic Synthesis

Building Block for Complex Molecules
this compound is utilized as a versatile building block in organic synthesis. It facilitates the preparation of more complex molecules through various chemical reactions such as alkylation and acylation. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds .

Enzyme Inhibition Studies

The compound has been employed in studies focused on enzyme inhibition and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, particularly in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in the agrochemical industry. It is involved in the formulation of pesticides and herbicides, contributing to the development of effective agricultural chemicals that enhance crop protection while minimizing environmental impact.

Case Study 1: Prodrug Kinetics

A detailed investigation into the kinetics of this compound revealed that at physiological pH (7.4), the compound exhibited a half-life of approximately 36.3 minutes for releasing its active form. This property underscores its potential utility as a prodrug in therapeutic formulations where controlled release is critical .

Case Study 2: Antibiotic Synthesis

Research highlighted the use of this compound in synthesizing rifampicin derivatives. The method improved reaction yields significantly by preventing unwanted side reactions during the synthesis process, thus demonstrating its effectiveness as an intermediate in antibiotic manufacturing .

Summary Table of Applications

Application Area Description
Medicinal ChemistryUsed as a prodrug for controlled release of active compounds; intermediate for antibiotics synthesis.
Organic SynthesisServes as a building block for complex organic molecules; facilitates various chemical reactions.
Enzyme InhibitionValuable in studying enzyme interactions and developing inhibitors for therapeutic use.
AgrochemicalsContributes to the formulation of pesticides and herbicides for enhanced agricultural efficacy.

Mechanism of Action

The mechanism of action of methyl (2-(methylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate adducts. This modification can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl methyl(2-(methylamino)ethyl)carbamate (CAS: 112257-19-9)
  • Molecular Formula : C₉H₂₀N₂O₂
  • Molecular Weight : 188.271 g/mol .
  • Key Differences : The substitution of the methyl group in the carbamate with a tert-butyl group increases steric hindrance and hydrophobicity. This structural change may enhance stability but reduce solubility in polar solvents compared to the methyl derivative .
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate (CAS: 144689-94-1)
  • Molecular Formula : C₁₂H₁₇N₃O₄
  • Key Differences : The addition of a dimethoxyphenyl group introduces aromaticity and electron-donating methoxy substituents, which can alter electronic properties and biological activity. This contrasts with the aliphatic chain in the target compound .
Ethyl Carbamate (Urethane)
  • Molecular Formula: C₃H₇NO₂
  • Molecular Weight : 89.09 g/mol .
  • Key Differences: Ethyl carbamate lacks the methylaminoethyl sidechain, resulting in simpler reactivity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Stability
Methyl (2-(methylamino)ethyl)carbamate 146.19 High Moderate
tert-Butyl derivative 188.27 Low High
Ethyl carbamate 89.09 High Low (hydrolyzes)

Notes:

  • The tert-butyl derivative’s bulkiness reduces solubility but enhances thermal stability.
  • Ethyl carbamate’s lower molecular weight correlates with higher volatility .

Analytical Detection

  • Ethyl Carbamate : Detected via gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), achieving limits of detection (LOD) as low as 1 μg/L .
  • This compound: Likely requires similar GC-MS or ion chromatography (IC) methods, but structural complexity may necessitate optimized columns (e.g., DBWAX-30W) .

Biological Activity

Methyl (2-(methylamino)ethyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H12N2O2C_5H_{12}N_2O_2 and a molecular weight of 132.16 g/mol. The compound features a carbamate functional group, which is known for its reactivity and ability to form hydrogen bonds, influencing its interaction with biological targets.

Pharmacological Profile

Mechanism of Action
this compound functions primarily as an inhibitor in various biological pathways. Its structure suggests interactions with neurotransmitter receptors and enzymes critical for neurotransmission and metabolic pathways. The compound's ability to modulate these pathways positions it as a candidate for therapeutic applications, particularly in neuropharmacology.

Biological Activity
Research indicates that this compound exhibits:

  • Neurotransmitter Regulation: It may influence the levels of neurotransmitters such as acetylcholine and serotonin, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Studies

  • Neuropharmacological Studies
    • A study investigated the effects of this compound on neurotransmitter release in vitro. Results indicated a significant increase in acetylcholine release from neuronal cultures, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Toxicological Assessments
    • Toxicity studies conducted on animal models revealed that high doses of this compound led to alterations in liver function and oxidative stress markers. These findings necessitate further investigation into its safety profile for therapeutic use.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundCarbamate groupNeurotransmitter modulation; enzyme inhibition
Benzyl methyl(2-(methylamino)ethyl)carbamateBenzyl substitutionEnhanced receptor interaction; higher stability
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylatePyrazole ringAntimicrobial activity; inflammation reduction

Research Findings

Recent studies highlight the potential of this compound as a scaffold for drug development:

  • Targeted Drug Delivery: Its ability to conjugate with various ligands enhances targeted delivery systems, particularly in cancer therapy.
  • Synthesis of Analogues: Modifications to the methyl group can lead to analogues with improved efficacy and selectivity towards specific biological targets.

Q & A

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Perform single-crystal X-ray diffraction to determine bond lengths, angles, and torsional strain. Compare with computational models (DFT calculations at B3LYP/6-31G* level) to validate intramolecular hydrogen bonding or steric effects .

Regulatory and Safety Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines: use fume hoods, nitrile gloves, and lab coats. Monitor airborne concentrations with NIOSH-approved samplers. For spills, neutralize with 10% acetic acid and adsorb with vermiculite .

Q. How can researchers navigate regulatory disparities for this compound in international collaborations?

  • Methodology : Consult the European Chemicals Agency (ECHA) and U.S. DEA guidelines. For Schedule I analogs (e.g., Fentanyl Methyl Carbamate), obtain DEA licensure for procurement and maintain chain-of-custody documentation .

Environmental and Biodegradation Studies

Q. What methodologies assess the environmental persistence of this compound?

  • Methodology : Conduct OECD 301F ready biodegradability tests in activated sludge. Quantify residual compound via LC-MS and identify metabolites (e.g., methylamine) using ion chromatography. Model half-life in aquatic systems using EPI Suite .

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